Cas no 1821710-18-2 ((1S,2R)-2-benzylcyclopentan-1-aminehydrochloride)

(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride 化学的及び物理的性質
名前と識別子
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- (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride
- 1821710-18-2
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- インチ: 1S/C12H17N.ClH/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H/t11-,12+;/m1./s1
- InChIKey: FLCMAYPUKJEONJ-LYCTWNKOSA-N
- SMILES: Cl.N[C@H]1CCC[C@@H]1CC1C=CC=CC=1
計算された属性
- 精确分子量: 211.1127773g/mol
- 同位素质量: 211.1127773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR0292OF-100mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 100mg |
$959.00 | 2023-12-15 | |
Aaron | AR0292OF-2.5g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 2.5g |
$5301.00 | 2023-12-15 | |
Aaron | AR0292OF-5g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 5g |
$7831.00 | 2023-12-15 | |
Aaron | AR0292OF-10g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 10g |
$11600.00 | 2023-12-15 | |
1PlusChem | 1P0292G3-50mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 50mg |
$705.00 | 2024-06-18 | |
1PlusChem | 1P0292G3-500mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 500mg |
$1950.00 | 2024-06-18 | |
Aaron | AR0292OF-50mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 50mg |
$740.00 | 2023-12-15 | |
1PlusChem | 1P0292G3-2.5g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 2.5g |
$4805.00 | 2024-06-18 | |
1PlusChem | 1P0292G3-100mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 100mg |
$902.00 | 2024-06-18 | |
1PlusChem | 1P0292G3-1g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 1g |
$2482.00 | 2024-06-18 |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
(1S,2R)-2-benzylcyclopentan-1-aminehydrochlorideに関する追加情報
Introduction to (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride (CAS No. 1821710-18-2)
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride, identified by its CAS number 1821710-18-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of chiral amines, which play a crucial role in the development of various therapeutic agents due to their stereospecific interactions with biological targets. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug formulation.
The structure of (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride consists of a cyclopentan ring substituted with a benzyl group at the 2-position and an amine group at the 1-position, followed by a hydrochloride counterion. This specific stereochemistry, defined by the (1S,2R) configuration, is critical for its biological activity and pharmacological properties. The benzyl group contributes to hydrophobic interactions, while the amine moiety can engage in hydrogen bonding with biological receptors.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. Research has demonstrated that the stereochemistry of amines can significantly influence their binding affinity and metabolic stability. The enantiomerically pure form of (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride has been extensively studied for its potential applications in treating various diseases, including neurological disorders and infectious diseases.
One of the most promising areas of research involving (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride is its role as a precursor in the synthesis of novel therapeutic agents. For instance, studies have shown that this compound can be used to develop potent inhibitors of enzymes involved in cancer metabolism. The benzylcyclopentanamine core structure is particularly interesting because it mimics natural bioactive molecules found in plants and microorganisms. By leveraging this scaffold, researchers aim to discover new drugs with enhanced selectivity and lower toxicity.
The pharmacokinetic properties of (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride have also been thoroughly investigated. Its hydrochloride salt form exhibits good oral bioavailability and prolonged half-life, which are desirable characteristics for any drug candidate. Additionally, preclinical studies have revealed that this compound demonstrates low systemic toxicity, even at high doses. These findings make it an attractive candidate for further development into a therapeutic agent.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of chiral amines like (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride. Molecular modeling techniques have been used to simulate its interactions with target proteins, providing insights into how its stereochemistry influences binding affinity and specificity. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.
The synthesis of enantiomerically pure (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride presents both challenges and opportunities for synthetic chemists. Traditional methods often rely on chiral auxiliaries or catalysts to achieve high enantiomeric purity. However, recent developments in asymmetric catalysis have opened new avenues for more efficient and sustainable synthesis routes. These innovations not only improve yield but also reduce waste, aligning with green chemistry principles.
In conclusion, (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride (CAS No. 1821710-18-2) is a versatile and promising compound with significant potential in pharmaceutical research and development. Its unique stereochemistry and favorable pharmacokinetic properties make it an excellent candidate for further exploration as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel drugs.
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